

# Pyrametostrobin: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Pyrametostrobin

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## Abstract

**Pyrametostrobin**, a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in fungi, demonstrating broad-spectrum activity against a variety of plant pathogens. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of **Pyrametostrobin**, tailored for researchers and professionals in the fields of agrochemical and drug development. Detailed experimental protocols, quantitative biological activity data, and in-depth spectroscopic analysis are presented to facilitate further research and development.

## Introduction

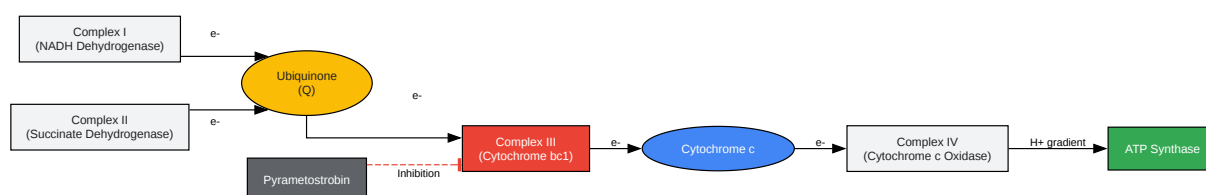
**Pyrametostrobin** belongs to the strobilurin class of fungicides, which are known for their mechanism of action involving the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport leads to a cessation of ATP synthesis, ultimately causing fungal cell death. **Pyrametostrobin**'s chemical structure, methyl (2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate, incorporates a pyrazole moiety, a feature that contributes to its high efficacy and broad fungicidal spectrum. This guide will delve into the key aspects of its discovery, a detailed synthesis pathway with experimental protocols, and its biological activity.

## Discovery and Mode of Action

The discovery of **Pyrametostrobin** is rooted in the extensive research on strobilurin analogues, aiming to develop fungicides with improved efficacy, broader spectrum, and better plant compatibility. The core principle behind its fungicidal activity is the inhibition of mitochondrial respiration, a mode of action shared by other strobilurin fungicides like Pyraclostrobin. By binding to the Qo site of the cytochrome bc1 complex, **Pyrametostrobin** effectively blocks the electron transfer from ubiquinol to cytochrome c, a critical step in the production of cellular energy.

## Signaling Pathway

The inhibitory action of **Pyrametostrobin** on the mitochondrial respiratory chain can be visualized as follows:



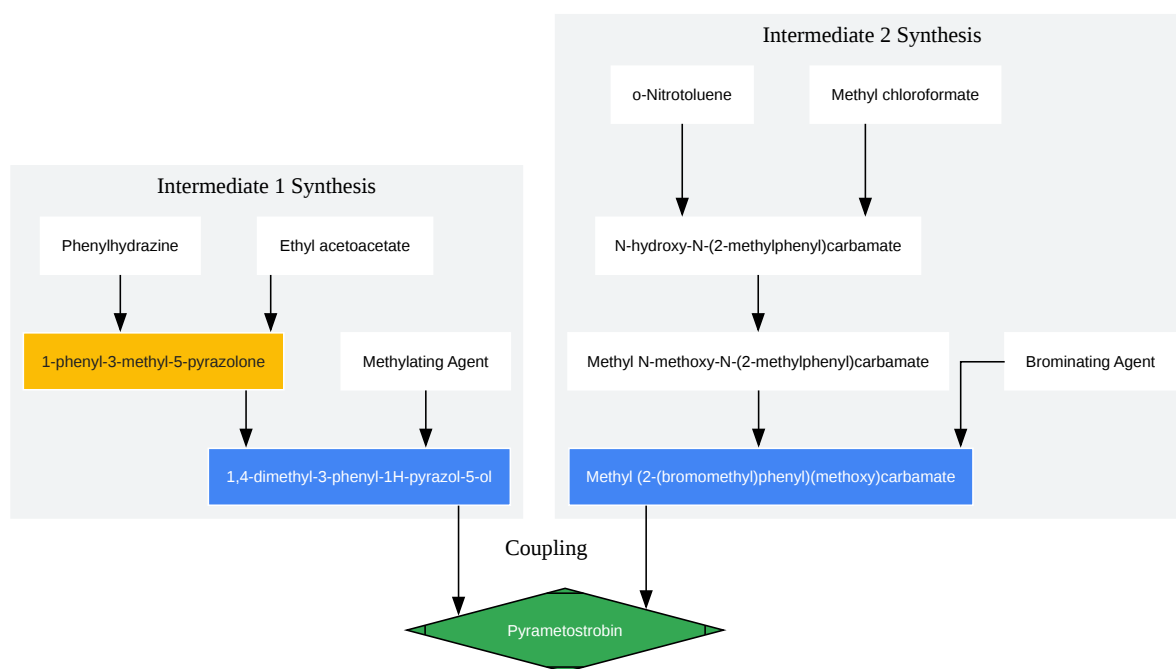
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Figure 1: Mechanism of action of **Pyrametostrobin** on the mitochondrial electron transport chain.

## Synthesis Pathway

The synthesis of **Pyrametostrobin** is a multi-step process that involves the preparation of two key intermediates: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and methyl (2-(bromomethyl)phenyl) (methoxy)carbamate. These intermediates are then coupled to yield the final product.

## Overall Synthesis Workflow



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Figure 2: Overall synthetic workflow for **Pyrametostrobin**.

## Experimental Protocols

### Synthesis of Intermediate 1: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

- Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, hydrochloric acid.

- Procedure:
  - In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in ethanol (80 mL).
  - Adjust the pH of the solution to 5.8-6.0 by the dropwise addition of concentrated hydrochloric acid with stirring.
  - Heat the solution to 50-55°C.
  - Add ethyl acetoacetate (0.5 mol) dropwise over 2 hours, maintaining the reaction temperature at 50-55°C.
  - After the addition is complete, reflux the mixture for 1.5 hours.
  - Distill off the ethanol under reduced pressure.
  - Adjust the pH of the residue to 7.0 with a suitable base and reflux for another 1-3 hours.
  - Cool the reaction mixture to room temperature to allow for crystallization.
  - Filter the crude product, wash with cold water, and dry.
  - Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-phenyl-3-methyl-5-pyrazolone.
- Yield: ~97%
- Characterization:
  - Melting Point: 127-128°C

#### Step 2: Methylation to 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol

- Materials: 1-phenyl-3-methyl-5-pyrazolone, dimethyl sulfate, sodium hydroxide, water.
- Procedure:
  - To a solution of 1-phenyl-3-methyl-5-pyrazolone in an appropriate solvent, add a solution of sodium hydroxide.

- Add dimethyl sulfate dropwise while maintaining the temperature and pH of the reaction mixture.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC).
- Acidify the reaction mixture and extract the product with a suitable organic solvent.
- Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify by column chromatography or recrystallization.

## Synthesis of Intermediate 2: Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

### Step 1: Synthesis of N-hydroxy-N-(2-methylphenyl)carbamate

- Materials: o-Nitrotoluene, methyl chloroformate, reducing agent (e.g., zinc powder, hydrazine hydrate), catalyst (e.g., Raney nickel), solvent (e.g., methanol, dichloromethane).
- Procedure:
  - In a reaction vessel, mix o-nitrotoluene, a catalyst, and a reaction solvent.
  - Heat the mixture to 65-85°C and add hydrazine hydrate dropwise over 1.5-3 hours.
  - Maintain the temperature and stir for an additional 2-7 hours.
  - After the reaction is complete, filter the mixture and extract the organic phase.
  - To the organic phase, add methyl chloroformate dropwise at 50°C over 2.5 hours and react for 3 hours.
  - After the reaction, wash with water, cool to induce precipitation, and filter the solid.
  - Wash the filter cake with petroleum ether and ethyl acetate and dry to obtain the product.
- Yield: ~75-79%

### Step 2: Methylation to Methyl N-methoxy-N-(2-methylphenyl)carbamate

- Materials: N-hydroxy-N-(2-methylphenyl)carbamate, methylating agent (e.g., dimethyl sulfate), base, solvent.
- Procedure:
  - Dissolve N-hydroxy-N-(2-methylphenyl)carbamate in a suitable solvent and add a base.
  - Add the methylating agent dropwise at a controlled temperature.
  - Stir the reaction until completion.
  - Work up the reaction mixture by extraction and purify the product.

### Step 3: Bromination to Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

- Materials: Methyl N-methoxy-N-(2-methylphenyl)carbamate, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).
- Procedure:
  - Dissolve methyl N-methoxy-N-(2-methylphenyl)carbamate in a suitable solvent.
  - Add NBS and a catalytic amount of a radical initiator.
  - Reflux the mixture under light irradiation until the reaction is complete.
  - Cool the mixture, filter off the succinimide, and concentrate the filtrate.
  - Purify the residue by column chromatography.

## Final Coupling Reaction: Synthesis of Pyrametostrobin

- Materials: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, methyl (2-(bromomethyl)phenyl)(methoxy)carbamate, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone).
- Procedure:

- In a reaction flask, dissolve 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and a base in a suitable solvent.
- Add a solution of methyl (2-(bromomethyl)phenyl)(methoxy)carbamate dropwise at room temperature.
- Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours until completion (monitored by TLC).
- After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable solvent and wash with water.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford **Pyrametostrobin**.

## Spectroscopic Data

### Pyrametostrobin

Technique	Data
$^1\text{H}$ NMR	Predicted chemical shifts ( $\delta$ , ppm) in $\text{CDCl}_3$ : Aromatic protons (multiplets in the range of 7.0-7.6 ppm), $-\text{OCH}_3$ (singlet around 3.8 ppm), $\text{N}-\text{OCH}_3$ (singlet around 3.7 ppm), $-\text{CH}_2-$ (singlet around 5.1 ppm), pyrazole- $\text{CH}_3$ (singlet around 2.2 ppm), $\text{N}-\text{CH}_3$ (singlet around 3.6 ppm).
$^{13}\text{C}$ NMR	Predicted chemical shifts ( $\delta$ , ppm) in $\text{CDCl}_3$ : $\text{C}=\text{O}$ (around 155 ppm), aromatic and pyrazole carbons (in the range of 110-150 ppm), $-\text{OCH}_3$ (around 53 ppm), $\text{N}-\text{OCH}_3$ (around 63 ppm), $-\text{CH}_2-$ (around 65 ppm), pyrazole- $\text{CH}_3$ (around 12 ppm), $\text{N}-\text{CH}_3$ (around 37 ppm).
Mass Spec.	Expected $[\text{M}+\text{H}]^+$ at $m/z$ 382.1761 for $\text{C}_{21}\text{H}_{24}\text{N}_3\text{O}_4^+$ . Fragmentation patterns would likely involve cleavage of the ether linkage and the carbamate group. <sup>[1]</sup>
FTIR ( $\text{cm}^{-1}$ )	Expected characteristic peaks: $\text{C}=\text{O}$ stretching (around 1720-1740 $\text{cm}^{-1}$ ), $\text{C}-\text{O}$ stretching (around 1200-1250 $\text{cm}^{-1}$ ), $\text{C}=\text{N}$ stretching (around 1590 $\text{cm}^{-1}$ ), and aromatic $\text{C}-\text{H}$ stretching (around 3000-3100 $\text{cm}^{-1}$ ).

## Biological Activity

**Pyrametostrobin** exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. While specific quantitative data for **Pyrametostrobin** is not as widely published as for its close analogue, Pyraclostrobin, available information and structure-activity relationship (SAR) studies indicate high efficacy.

## Fungicidal Spectrum and Efficacy



Pathogen	Disease	Reported Efficacy of Related Strobilurins
Plasmopara viticola	Grapevine Downy Mildew	High, with EC <sub>50</sub> values for Pyraclostrobin in the range of 0.04-0.94 µg/mL.[2]
Puccinia striiformis	Wheat Stripe Rust	Excellent control reported.[1]
Blumeria graminis f. sp. tritici	Wheat Powdery Mildew	Very effective, often used in combination with other fungicides.
Podosphaera xanthii	Cucumber Powdery Mildew	High efficacy, with control rates above 90% reported for Pyraclostrobin.[3]
Septoria tritici	Septoria Leaf Blotch	Good control, though resistance management is crucial.
Rhizoctonia solani	Rice Sheath Blight	Strobilurin analogues with pyrazole rings show excellent activity.[4][5]

Note: The efficacy data presented is largely based on the performance of Pyraclostrobin and other closely related strobilurin fungicides. Specific EC<sub>50</sub> and IC<sub>50</sub> values for **Pyrametostrobin** against these pathogens require further dedicated experimental evaluation.

## Structure-Activity Relationship (SAR)

The fungicidal activity of **Pyrametostrobin** and related strobilurin analogues is influenced by the nature and position of substituents on the pyrazole and phenyl rings.

- **Pyrazole Ring:** The presence and nature of substituents on the pyrazole ring are crucial for activity. The dimethyl substitution pattern in **Pyrametostrobin** is optimized for binding to the target enzyme.

- **Phenyl Ring:** The substitution pattern on the phenyl ring attached to the pyrazole moiety can significantly impact the fungicidal spectrum and potency.
- **Toxophore (Methoxyacrylate):** The methoxyacrylate group is the essential "toxophore" responsible for binding to the Qo site of cytochrome bc1. Modifications to this group generally lead to a loss of activity.
- **Linker:** The ether linkage between the pyrazole ring and the phenylcarbamate moiety provides the correct spatial orientation for optimal interaction with the target site.

Figure 3: Chemical Structure of **Pyrametostrobin**.

## Conclusion

**Pyrametostrobin** is a highly effective strobilurin fungicide with a broad spectrum of activity against important plant pathogens. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore the synthesis, biological activity, and potential applications of **Pyrametostrobin** and its analogues. Future research could focus on optimizing the synthesis for higher yields and lower environmental impact, as well as expanding the understanding of its efficacy against a wider range of pathogens and investigating potential resistance mechanisms.

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